molecular formula C17H16INO4 B5407887 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene

1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene

Cat. No.: B5407887
M. Wt: 425.22 g/mol
InChI Key: WNQFFPGZTDHYPF-FPLPWBNLSA-N
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Description

1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene is an organic compound with a complex structure that includes iodine, methoxy, methylphenyl, and nitroethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene typically involves multiple steps, including iodination, methoxylation, and nitroethenylation. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitroethenyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.

Properties

IUPAC Name

1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c1-12-3-5-13(6-4-12)11-23-17-15(18)9-14(7-8-19(20)21)10-16(17)22-2/h3-10H,11H2,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQFFPGZTDHYPF-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C\[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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